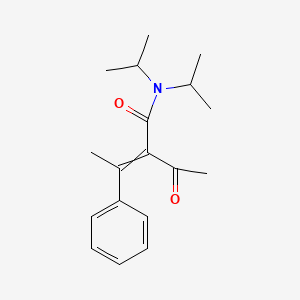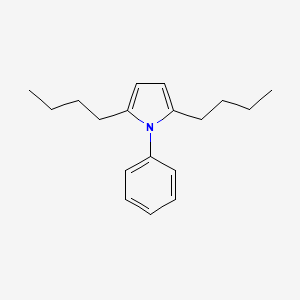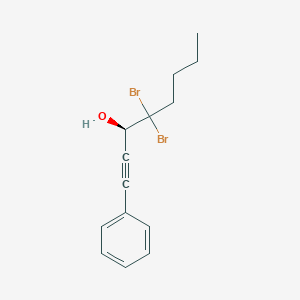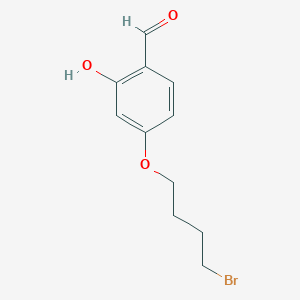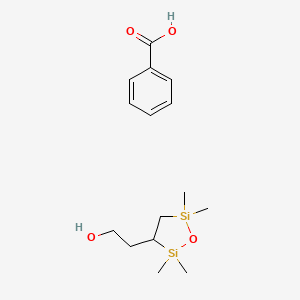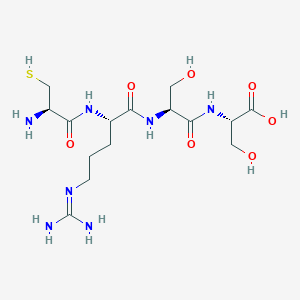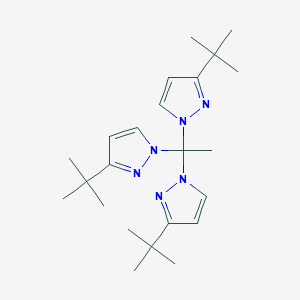
1,1',1''-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes three pyrazole rings attached to a central ethane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) typically involves the reaction of ethane-1,1,1-triyl trichloride with 3-tert-butyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may result in the formation of reduced pyrazole compounds.
科学的研究の応用
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) exerts its effects involves its interaction with specific molecular targets. The pyrazole rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-cyanophenyl-1H-pyrazole): Similar structure but with cyanophenyl groups instead of tert-butyl groups.
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-methyl-1H-pyrazole): Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability and specific reactivity are required.
特性
CAS番号 |
558477-44-4 |
|---|---|
分子式 |
C23H36N6 |
分子量 |
396.6 g/mol |
IUPAC名 |
1-[1,1-bis(3-tert-butylpyrazol-1-yl)ethyl]-3-tert-butylpyrazole |
InChI |
InChI=1S/C23H36N6/c1-20(2,3)17-11-14-27(24-17)23(10,28-15-12-18(25-28)21(4,5)6)29-16-13-19(26-29)22(7,8)9/h11-16H,1-10H3 |
InChIキー |
XPMQEPJFAGFANP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C=C1)C(C)(N2C=CC(=N2)C(C)(C)C)N3C=CC(=N3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


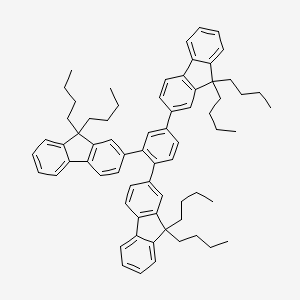
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)
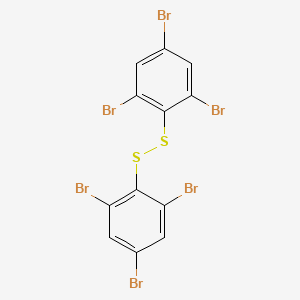
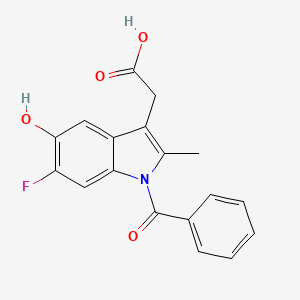
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
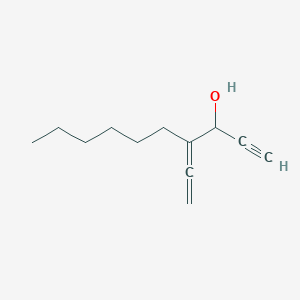
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
